molecular formula C13H18N4 B1378763 3-tert-butyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine CAS No. 1803580-80-4

3-tert-butyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine

Cat. No. B1378763
CAS RN: 1803580-80-4
M. Wt: 230.31 g/mol
InChI Key: BDHYFKFJMIHAHX-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the overall yield of the reaction .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, and the products of these reactions .


Physical And Chemical Properties Analysis

This includes studying properties such as melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Medicinal Chemistry: Anticoagulant Development

3-tert-butyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine: has been identified as a core structure in the development of anticoagulant drugs . Its pyrazole moiety is a common feature in several marketed drugs, such as apixaban, which is used to prevent blood clots. The compound’s ability to act as a scaffold for synthesizing novel anticoagulants makes it a valuable asset in medicinal chemistry research.

Organic Synthesis: Imines Formation

Researchers have utilized this compound in ambient-temperature synthesis to create novel N-pyrazolyl imines . These imines are synthesized through a condensation reaction with 2-pyridinecarboxaldehyde and have potential applications in creating a variety of bicyclic N-heterocycles.

Pharmacology: Erectile Dysfunction Treatment

The pyrazole structure is also present in sildenafil, a drug used to treat erectile dysfunction . The compound’s structural similarity suggests potential use in the synthesis of phosphodiesterase inhibitors, contributing to the treatment of sexual dysfunction.

Anti-inflammatory Drugs

Another application is in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). For instance, benzydamine hydrochloride, which contains the pyrazole ring, is used for its anti-inflammatory properties . The compound could be explored for similar pharmacological activities.

Cancer Therapeutics: Tyrosine Kinase Inhibition

Axitinib, a selective tyrosine kinase inhibitor used to treat advanced renal cell carcinoma, also shares the pyrazole motif . This indicates the potential of 3-tert-butyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine in the design and development of new cancer therapeutics targeting tyrosine kinases.

Material Science: Heterocyclic Templates

In material science, 5-aminopyrazoles like our compound of interest are employed as heterocyclic templates for preparing materials with unique properties . These materials can have applications ranging from electronic devices to advanced coatings.

Mechanism of Action

For biologically active compounds, the mechanism of action refers to its biochemical interaction that allows it to have a particular effect .

Safety and Hazards

This involves researching the compound’s toxicity, flammability, environmental impact, and precautions for safe handling .

properties

IUPAC Name

5-tert-butyl-2-(pyridin-2-ylmethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4/c1-13(2,3)11-8-12(14)17(16-11)9-10-6-4-5-7-15-10/h4-8H,9,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHYFKFJMIHAHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)CC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-tert-butyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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